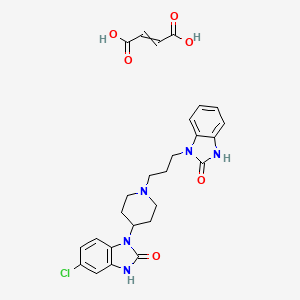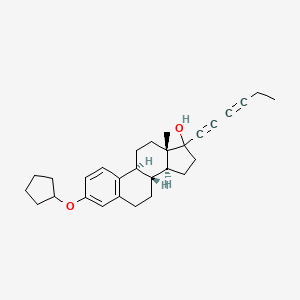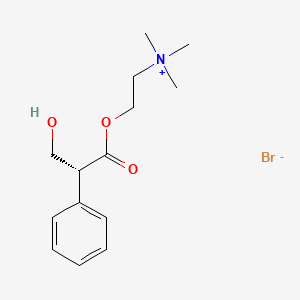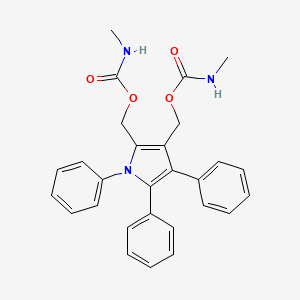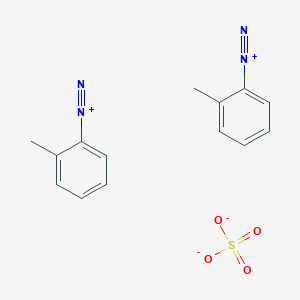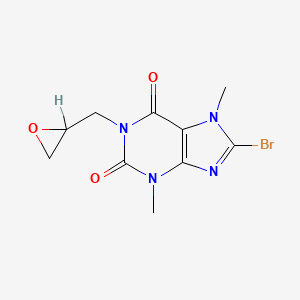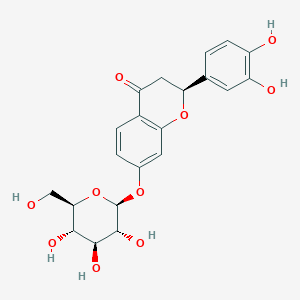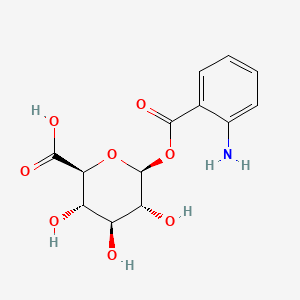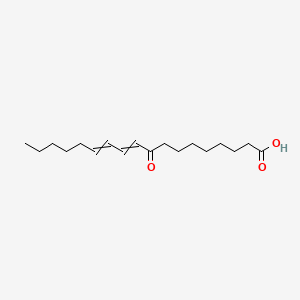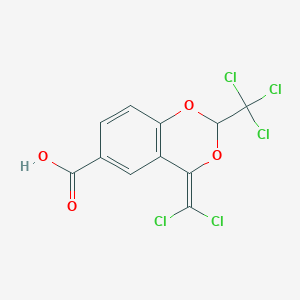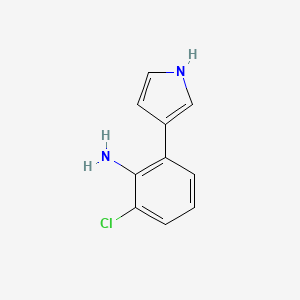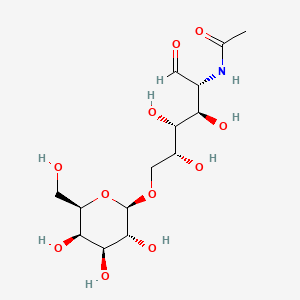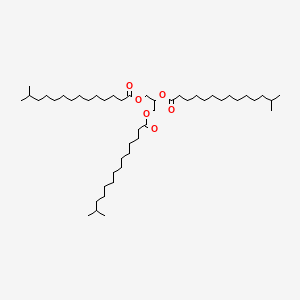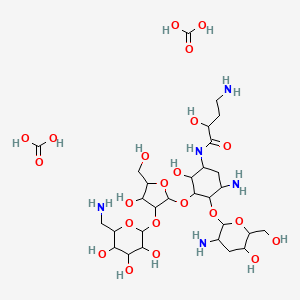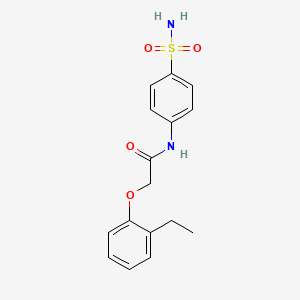
2-(2-ethylphenoxy)-N-(4-sulfamoylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-ethylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a sulfonamide.
Applications De Recherche Scientifique
Synthesis and Reactions
Chemoselective Acetylation : N-(2-Hydroxyphenyl)acetamide, closely related to 2-(2-ethylphenoxy)-N-(4-sulfamoylphenyl)acetamide, is an intermediate in the natural synthesis of antimalarial drugs. It is produced through chemoselective monoacetylation of 2-aminophenol, using Novozym 435 as the catalyst. This process has relevance in the production of pharmaceuticals (Magadum & Yadav, 2018).
Building Block for Heterocyclic Compounds : The compound serves as a synthon in the synthesis of polyfunctionalized heterocyclic compounds. This includes its use in creating derivatives with varied biological activities (Gouda, 2014).
Pharmacological Aspects
Anticancer, Anti-Inflammatory, and Analgesic Activities : Derivatives of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide, which is structurally similar to the compound , have been assessed for potential anticancer, anti-inflammatory, and analgesic properties. Certain derivatives with halogens on the aromatic ring exhibited significant activities (Rani, Pal, Hegde, & Hashim, 2014).
Glutaminase Inhibitors : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a functional resemblance with the compound, have been synthesized and evaluated as inhibitors of kidney-type glutaminase. This research is pertinent in understanding the therapeutic potential of GLS inhibition (Shukla et al., 2012).
Chemical Synthesis and Characterization
Synthesis of Novel Derivatives : Leuckart synthesis pathway has been employed to develop novel derivatives with 2-phenoxy-N-(1-phenylethyl)acetamide nucleus. These derivatives were investigated for cytotoxicity and anti-inflammatory, analgesic, and antipyretic effects. Bromo, tert-butyl, and nitro groups on the phenoxy nucleus enhanced activity (Rani, Pal, Hegde, & Hashim, 2016).
Coordination Complexes Construction : Pyrazole-acetamide derivatives have been used to construct novel Co(II) and Cu(II) coordination complexes. These complexes were studied for their structural properties and antioxidant activities (Chkirate et al., 2019).
Propriétés
Nom du produit |
2-(2-ethylphenoxy)-N-(4-sulfamoylphenyl)acetamide |
|---|---|
Formule moléculaire |
C16H18N2O4S |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-(2-ethylphenoxy)-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C16H18N2O4S/c1-2-12-5-3-4-6-15(12)22-11-16(19)18-13-7-9-14(10-8-13)23(17,20)21/h3-10H,2,11H2,1H3,(H,18,19)(H2,17,20,21) |
Clé InChI |
HSAPLXUGGAVLKM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



